molecular formula C17H15N3OS B2506008 N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881443-99-8

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2506008
CAS No.: 881443-99-8
M. Wt: 309.39
InChI Key: FURAHBLBGIETDX-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-benzylphenylamine with appropriate thiadiazole precursors under specific conditions. One common method involves the cyclization of 2-benzylphenylamine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: The compound has been investigated for its anticancer properties, with research suggesting its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the activity of proteins involved in cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-methyl-1,2,3-thiadiazole-5-carboxamide: Lacks the benzylphenyl group, which may result in different biological activities and properties.

    2-phenyl-1,3,4-thiadiazole: Contains a different substitution pattern on the thiadiazole ring, leading to variations in its chemical reactivity and biological effects.

    5-(2-benzylphenyl)-1,3,4-thiadiazole-2-thiol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylphenyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-16(22-20-19-12)17(21)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURAHBLBGIETDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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